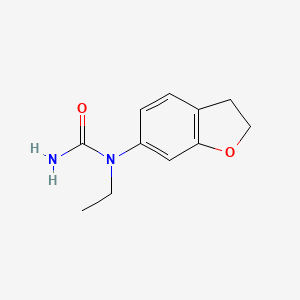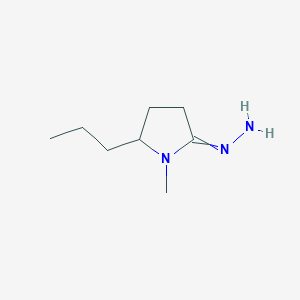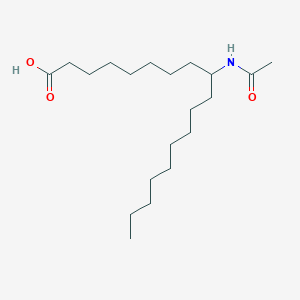![molecular formula C13H8F3NO2S B14593461 1-Nitro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene CAS No. 61174-09-2](/img/structure/B14593461.png)
1-Nitro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a sulfanyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Nitro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene typically involves the nitration of 2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Nitro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 2-{[3-(trifluoromethyl)phenyl]sulfanyl}aniline.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
1-Nitro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Nitro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and binding affinity to hydrophobic sites. The sulfanyl group can form covalent bonds with nucleophilic residues in proteins, leading to potential biological effects .
Comparaison Avec Des Composés Similaires
- 1-Nitro-3-(trifluoromethyl)benzene
- 2-Nitro-4-(trifluoromethyl)phenol
- 3-Nitro-4-(trifluoromethyl)aniline
Comparison: 1-Nitro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene is unique due to the presence of both a nitro group and a sulfanyl group, which can impart distinct chemical reactivity and biological activity compared to similar compounds that lack one or both of these functional groups .
Propriétés
Numéro CAS |
61174-09-2 |
|---|---|
Formule moléculaire |
C13H8F3NO2S |
Poids moléculaire |
299.27 g/mol |
Nom IUPAC |
1-nitro-2-[3-(trifluoromethyl)phenyl]sulfanylbenzene |
InChI |
InChI=1S/C13H8F3NO2S/c14-13(15,16)9-4-3-5-10(8-9)20-12-7-2-1-6-11(12)17(18)19/h1-8H |
Clé InChI |
ZSFRHYNWZUEQPB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)[N+](=O)[O-])SC2=CC=CC(=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


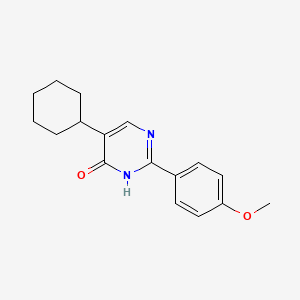
![1-{1-[2-(5-Nitro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14593379.png)
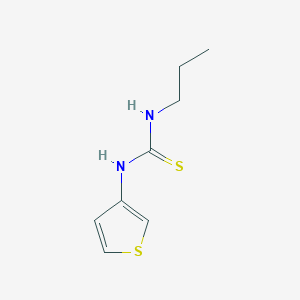

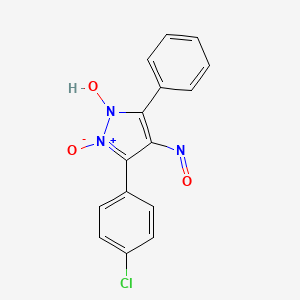
![3,3-Bis[(2-hydroxyethyl)sulfanyl]-1-(thiophen-2-YL)prop-2-EN-1-one](/img/structure/B14593400.png)
![1-[6-Methyl-3-(prop-1-en-2-yl)cyclohex-1-en-1-yl]pyrrolidine](/img/structure/B14593403.png)
![3-[(2-Phenylhydrazinylidene)methyl]benzoic acid](/img/structure/B14593417.png)
![Urea, N-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-N'-phenyl-](/img/structure/B14593431.png)
![2-Amino-7-methyl-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14593433.png)

